molecular formula C15H16N4O2S B12267610 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B12267610
M. Wt: 316.4 g/mol
InChI Key: OTSMMFCEBCAELB-UHFFFAOYSA-N
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Description

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile include other pyrazole derivatives, azetidine derivatives, and benzonitrile derivatives. Some examples are:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C15H16N4O2S/c1-12-7-17-18(8-12)9-13-10-19(11-13)22(20,21)15-5-3-2-4-14(15)6-16/h2-5,7-8,13H,9-11H2,1H3

InChI Key

OTSMMFCEBCAELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N

Origin of Product

United States

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